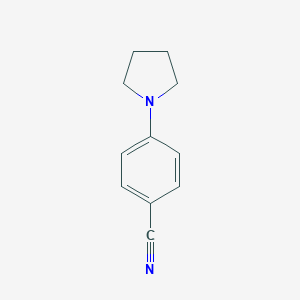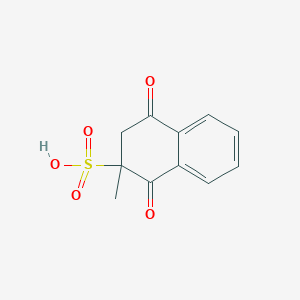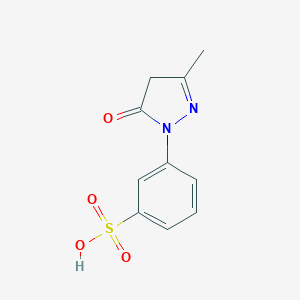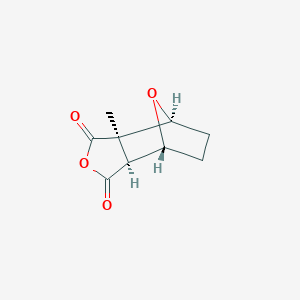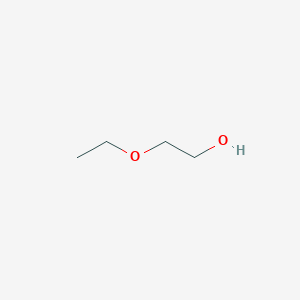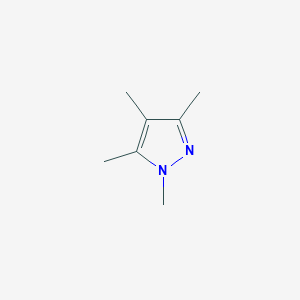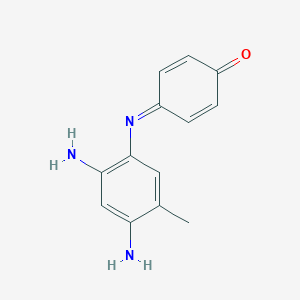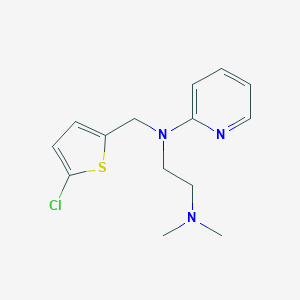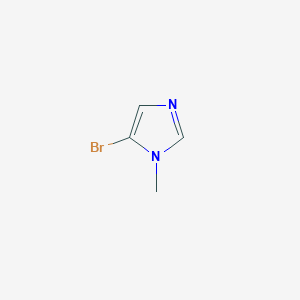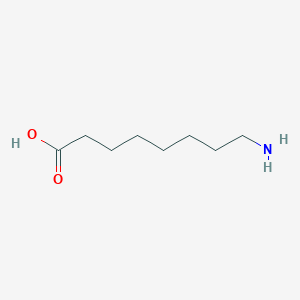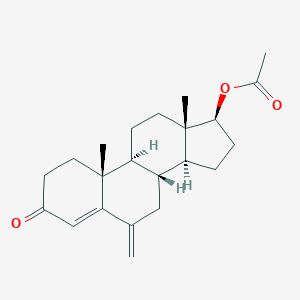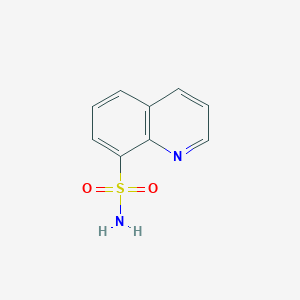
8-喹啉磺酰胺
概述
描述
quinoline-8-sulfonamide is a chemical compound derived from quinoline, a heterocyclic aromatic organic compound. It is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications. The compound features a sulfonamide group attached to the quinoline ring, which contributes to its unique chemical properties and biological activities.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
安全和危害
The safety data sheet for Mitapivat, a compound that contains 8-Quinolinesulfonamide, indicates that it is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .
未来方向
作用机制
Target of Action
The primary target of 8-Quinolinesulfonamide is the Muscle isoform 2 of Pyruvate Kinase (PKM2) . PKM2 is a key glycolytic enzyme involved in the generation of ATP and is critical for cancer metabolism . It is expressed in many human tumors and is regulated by complex mechanisms that promote tumor growth and proliferation .
Mode of Action
8-Quinolinesulfonamide acts as a modulator of PKM2 , shifting it between highly active and less active states . This modulation affects the intracellular pyruvate level, impacting cancer cell viability and cell-cycle phase distribution .
Biochemical Pathways
The compound primarily affects the glycolytic pathway by modulating the activity of PKM2 . This modulation can lead to a reduction in the intracellular pyruvate level, which can have downstream effects on ATP production and other metabolic processes .
Pharmacokinetics
Its ability to modulate pkm2 and impact intracellular pyruvate levels suggests that it is able to enter cells and interact with its target .
Result of Action
The action of 8-Quinolinesulfonamide leads to a reduction in the intracellular pyruvate level in A549 lung cancer cells . This results in an impact on cancer cell viability and cell-cycle phase distribution . Moreover, the compound exhibits more cytotoxicity on cancer cells than normal cells, pointing to high selectivity in its mode of action .
生化分析
Biochemical Properties
8-Quinolinesulfonamide interacts with PKM2, a key enzyme in the glycolytic pathway . This interaction can shift PKM2 between highly active and less active states, thereby influencing the metabolic processes within the cell .
Cellular Effects
The effects of 8-Quinolinesulfonamide on cells have been studied extensively, particularly in the context of cancer cells. It has been shown to reduce the intracellular pyruvate level in A549 lung cancer cells, impacting cell viability and cell-cycle phase distribution . Moreover, it exhibited more cytotoxicity on cancer cells than normal cells, indicating high selectivity in its mode of action .
Molecular Mechanism
8-Quinolinesulfonamide exerts its effects at the molecular level by modulating the activity of PKM2 . By interacting with this enzyme, it can influence various cellular processes, including energy production, cell growth, and proliferation .
Temporal Effects in Laboratory Settings
Its ability to modulate PKM2 suggests that it could have long-term effects on cellular function .
Metabolic Pathways
8-Quinolinesulfonamide is involved in the glycolytic pathway through its interaction with PKM2 . This could potentially affect metabolic flux or metabolite levels within the cell.
准备方法
Synthetic Routes and Reaction Conditions: quinoline-8-sulfonamide can be synthesized through various methods. One common approach involves the reaction of 8-quinolinesulfonyl chloride with ammonia or amines. The reaction typically occurs under mild conditions, such as room temperature, and can be completed within a short period .
Industrial Production Methods: Industrial production of quinoline-8-sulfonamide often employs similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反应分析
Types of Reactions: quinoline-8-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction produces amines.
相似化合物的比较
Quinoline: The parent compound of quinoline-8-sulfonamide, known for its antimalarial properties.
Quinoline-8-sulfonic acid: A derivative with different chemical properties and applications.
Quinoline-8-sulfonyl chloride: A precursor used in the synthesis of quinoline-8-sulfonamide.
Uniqueness: quinoline-8-sulfonamide stands out due to its specific sulfonamide group, which imparts unique chemical reactivity and biological activity. Its ability to inhibit specific enzymes and proteins makes it a valuable compound in medicinal chemistry and biochemical research.
属性
IUPAC Name |
quinoline-8-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c10-14(12,13)8-5-1-3-7-4-2-6-11-9(7)8/h1-6H,(H2,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYZEUXZHGOXRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)N)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30188709 | |
| Record name | 8-Quinolinesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30188709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35203-91-9 | |
| Record name | 8-Sulfonamidoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035203919 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Quinolinesulfonamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67458 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Quinolinesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30188709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | quinoline-8-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of 8-Quinolinesulfonamide derivatives in medicine?
A1: Research indicates that 8-Quinolinesulfonamide derivatives demonstrate promising antiviral and anticancer properties. For instance, N-decanoyl-5-acetamido-8-quinolinesulfonamide exhibited significant antiviral activity against the Nakayama strain of Japanese B encephalitis virus both in vitro and in vivo. [] Additionally, certain derivatives show potential as inhibitors of the tumor cell-specific M2 isoform of pyruvate kinase (PKM2), a key enzyme in cancer metabolism. [] These findings suggest that 8-Quinolinesulfonamide derivatives could be further explored for developing novel antiviral and anticancer therapies.
Q2: How does the structure of 8-Quinolinesulfonamide relate to its biological activity?
A2: Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the 8-Quinolinesulfonamide scaffold influence its activity. Researchers have synthesized a series of N-alkanoyl-5-acetamido-8-quinolinesulfonamides and found that the length of the alkanoyl chain impacts antiviral efficacy. Specifically, the decanoyl derivative displayed higher antiviral activity compared to other derivatives or existing antiviral agents. [] This highlights the importance of exploring different substituents on the 8-Quinolinesulfonamide core to optimize its biological activity for specific applications.
Q3: Are there any studies exploring the nematicidal activity of 8-Quinolinesulfonamide derivatives?
A3: Yes, recent research has focused on developing N,N-dimethylarylsulfonamide derivatives, including N,N-dimethyl-8-quinolinesulfonamide (3o), as potential nematicidal agents. [] Compound 3o demonstrated potent nematicidal activity against Meloidogyne incognita in vitro with a promising median lethal concentration (LC50) value. [] This finding suggests that further exploration of 8-Quinolinesulfonamide derivatives could lead to the development of new strategies for controlling plant-parasitic nematodes in agriculture.
Q4: What computational chemistry approaches have been employed to study 8-Quinolinesulfonamide?
A4: Computational studies provide valuable insights into the molecular properties and behavior of 8-Quinolinesulfonamide. Researchers have utilized molecular docking and molecular dynamics simulations to design and evaluate 8-Quinolinesulfonamide derivatives as PKM2 inhibitors. [] These computational methods allowed for the prediction of binding affinities and interactions between the designed compounds and the target enzyme, guiding the synthesis and biological evaluation of promising candidates. []
Q5: What are the implications of 8-Quinolinesulfonamide derivatives exhibiting higher cytotoxicity towards cancer cells compared to normal cells?
A5: The observation that certain 8-Quinolinesulfonamide derivatives, like compound 9a, demonstrate greater cytotoxicity against cancer cells compared to normal cells is a promising finding for anticancer drug development. [] This selective toxicity suggests a potential for therapeutic intervention with reduced side effects. Further research is crucial to understand the mechanisms underlying this selectivity and to evaluate the efficacy and safety of these compounds in preclinical and clinical settings.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3,3'-Spirobi[3H-naphtho[2,1-b]pyran]](/img/structure/B86327.png)
![Calcium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B86328.png)
